molecular formula C32H43Cl3N3Pd- B14043709 Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-chloropyridyl)palladium(II)

Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-chloropyridyl)palladium(II)

Cat. No.: B14043709
M. Wt: 682.5 g/mol
InChI Key: LNUDOSLAIDZLGW-UHFFFAOYSA-L
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Description

(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is a palladium-based catalyst widely used in organic synthesis. This compound is particularly known for its role in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, making it a valuable tool in the field of catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and a palladium source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a light-yellow powder form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride is primarily involved in:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, boronic acids, alkynes, and amines. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation .

Major Products

The major products formed from these reactions are various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Mechanism of Action

The compound exerts its catalytic effects through the formation of a palladium complex with the substrates. This complex facilitates the transfer of electrons and the formation of new bonds, thereby accelerating the reaction. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon and palladium-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride offers higher catalytic activity and selectivity, making it more efficient in facilitating cross-coupling and amination reactions. Its stability and resistance to deactivation also contribute to its widespread use in various applications .

Properties

Molecular Formula

C32H43Cl3N3Pd-

Molecular Weight

682.5 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;palladium(2+);dichloride

InChI

InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2

InChI Key

LNUDOSLAIDZLGW-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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